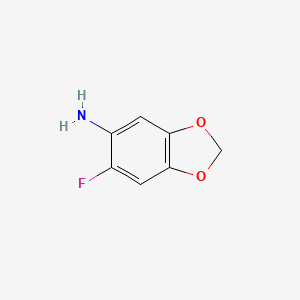

5-Amino-6-fluoro-1,3-benzodioxole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1,3-benzodioxol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTDUEVUUXOUIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001301445 | |

| Record name | 6-Fluoro-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366234-03-8 | |

| Record name | 6-Fluoro-1,3-benzodioxol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1366234-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 5 Amino 6 Fluoro 1,3 Benzodioxole and Its Derivatives

Traditional Synthetic Approaches to the 1,3-Benzodioxole (B145889) Core

The construction of the 1,3-benzodioxole ring system has historically relied on several key methodologies. A prevalent and widely recognized approach involves the condensation reaction of a catechol with an aldehyde or ketone. google.com This reaction is typically carried out in the presence of an acidic catalyst. One patented method describes the use of a carbon-based solid acid as a highly efficient catalyst for the reaction between catechol and various aldehydes or ketones, achieving conversion rates above 80% and selectivity greater than 95%. google.com The process often utilizes an entrainer, such as cyclohexane, to remove the water generated during the reaction via azeotropic distillation, thereby driving the equilibrium towards the product. google.com

Another established route involves the reaction of pyrocatechol (B87986) with a dihalide. google.com However, the limited commercial availability and high cost of suitable dihalides can make this method less economically viable. google.com Additionally, the use of boron tribromide as a catalyst for the exchange condensation of a dimethylacetal or ketone with pyrocatechol has also been reported as a synthetic strategy. google.com

The choice of starting materials and reaction conditions can be tailored to achieve desired substitutions on the benzodioxole core. For instance, starting with substituted catechols or aldehydes/ketones allows for the direct incorporation of various functional groups into the final product.

Advanced Fluorination Techniques for Benzodioxole Systems

The introduction of fluorine into the benzodioxole scaffold is of particular interest due to the unique properties that fluorine imparts on molecules, such as enhanced metabolic stability and binding affinity. enamine.netrsc.org A variety of advanced fluorination techniques have been developed and applied to benzodioxole systems.

Electrophilic Fluorination Methods

Electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine onto aromatic systems, including benzodioxoles. wikipedia.org This method involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are among the most common and effective electrophilic fluorinating agents due to their stability, safety, and economic viability. wikipedia.org

Prominent examples of N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™. wikipedia.orgresearchgate.net These reagents have been successfully used for the fluorination of a wide range of aromatic compounds under mild conditions. researchgate.net The mechanism of electrophilic fluorination is complex and can be influenced by the specific reagent and substrate, but it generally proceeds through a polar mechanism. researchgate.net Kinetic studies have shown small kinetic isotope effects, suggesting that the removal of a proton from the intermediate complex is not the rate-limiting step. researchgate.net

The regioselectivity of electrophilic fluorination on the benzodioxole ring can be influenced by the directing effects of existing substituents on the aromatic ring.

Radiosynthesis for Fluorine-18 Incorporation in Benzodioxole Derivatives

The development of radiolabeled compounds is crucial for applications in positron emission tomography (PET) imaging. Fluorine-18 is a preferred radionuclide for PET due to its favorable decay characteristics. nih.gov The incorporation of Fluorine-18 into benzodioxole derivatives can be achieved through various radiosynthetic methods.

One notable advancement is the development of [¹⁸F]fluoro-benziodoxole as a no-carrier-added electrophilic fluorinating reagent. rsc.orgnih.gov This reagent can be synthesized from cyclotron-produced [¹⁸F]fluoride and allows for the efficient electrophilic fluorocyclization of suitable precursors. rsc.orgnih.gov This method offers high radiochemical conversion and high molar activity, which are critical for the successful application of the resulting radiotracers in PET imaging. rsc.orgnih.gov

Another strategy for introducing Fluorine-18 is through nucleophilic substitution reactions. This often involves the displacement of a leaving group, such as a nitro or a halogen group, with [¹⁸F]fluoride. The efficiency of this process can be influenced by the nature of the leaving group and the reaction conditions.

The silicon-fluoride acceptor (SiFA) methodology presents a promising approach for the straightforward ¹⁸F-labeling of molecules. youtube.com This technique relies on the isotopic exchange between ¹⁹F and ¹⁸F on a silicon-fluoride acceptor moiety, which can be incorporated into the benzodioxole structure. youtube.com This method simplifies the radiolabeling process, making it more accessible and efficient. youtube.com

Application of Fluoroalkyl Amino Reagents (FARs) in Fluorinated Heterocycle Synthesis

Fluoroalkyl amino reagents (FARs) have gained prominence as versatile reagents for the introduction of fluorinated groups onto heterocyclic compounds. mdpi.comresearchgate.net These reagents, such as 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA), can be used to convert alcohols to their corresponding fluorides. researchgate.net While their direct application to the fluorination of the benzodioxole ring itself is less documented, their utility in modifying substituents attached to the benzodioxole core is significant.

FARs can be activated by Lewis acids, enhancing their electrophilic character. acs.org This activation allows them to participate in Vilsmeier-type acylations of aromatic substrates, which could be a potential route for introducing fluoroalkyl groups onto the benzodioxole ring. acs.org The reactivity of FARs makes them valuable tools for synthesizing a wide array of fluorinated heterocycles, which are important building blocks in medicinal and agricultural chemistry. mdpi.comacs.org

Introduction and Functionalization of the Amino Group

The presence of an amino group on the benzodioxole scaffold is a key feature of 5-Amino-6-fluoro-1,3-benzodioxole and contributes significantly to its chemical properties and potential biological activity.

Amination Strategies on the Benzodioxole Scaffold

The introduction of an amino group onto the benzodioxole ring can be achieved through several synthetic strategies. A common approach is the reduction of a nitro group. This involves the nitration of the benzodioxole ring, followed by reduction of the resulting nitro-derivative to the corresponding amine. Various reducing agents can be employed for this transformation, with the choice depending on the presence of other functional groups in the molecule.

Another strategy involves nucleophilic aromatic substitution, where a suitable leaving group on the benzodioxole ring, such as a halogen, is displaced by an amino group or a protected equivalent. The success of this reaction depends on the activation of the aromatic ring towards nucleophilic attack, which can be facilitated by the presence of electron-withdrawing groups.

In some cases, the amino group can be introduced early in the synthetic sequence, for example, by starting with an aminocatechol derivative. The subsequent formation of the dioxole ring would then lead to the desired amino-substituted benzodioxole.

Furthermore, amination can be achieved through more advanced methods such as transition-metal-catalyzed cross-coupling reactions. For instance, a bromo-substituted benzodioxole can be coupled with an amine in the presence of a suitable palladium or copper catalyst.

The synthesis of 2-amino-4,6-difluorobenzonitrile (B70766) from 2,4,6-trifluorobenzonitrile (B12505) and ammonia (B1221849) highlights a direct amination approach on a fluorinated benzene (B151609) ring, which could be conceptually applied to fluorinated benzodioxole systems. rsc.org

The strategic combination of these amination methods with the previously discussed techniques for core synthesis and fluorination allows for the versatile and efficient construction of 5-Amino-6-fluoro-1,3-benzodioxole and its derivatives.

Multi-component Reactions Utilizing Amino-Benzodioxole Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates structural features from each starting material. mdpi.comclockss.org This approach offers significant advantages, including reduced synthesis time, minimal waste production, and high atom economy, making it a cornerstone of modern green chemistry. mdpi.com

Amino-heterocycles, such as 5-aminotetrazole (B145819), are valuable building blocks in MCRs due to the presence of multiple nucleophilic sites. clockss.org The exocyclic amino group and the ring nitrogen atoms can participate in various cyclization and condensation reactions. clockss.org For instance, 5-aminotetrazole has been successfully used in Biginelli and Mannich-type reactions to create complex heterocyclic systems. clockss.org

While specific literature detailing the use of the 5-Amino-6-fluoro-1,3-benzodioxole scaffold in MCRs is not extensively documented, its structural similarity to other aminoazoles suggests significant potential. clockss.orgcymitquimica.com The amino group on the benzodioxole ring can act as a key nucleophile. This reactivity could be harnessed in well-established MCRs to generate diverse molecular libraries. For example, a three-component reaction between an amino-benzodioxole, an aldehyde, and a β-ketoester could potentially yield dihydropyrimidine-fused benzodioxoles, analogous to the classic Biginelli reaction. clockss.org The development of such MCRs would provide a direct and efficient pathway to novel and structurally complex benzodioxole derivatives.

Green Chemistry Approaches in 1,3-Benzodioxole Synthesis

Green chemistry principles are increasingly integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of 1,3-benzodioxoles, this includes the use of alternative energy sources like microwaves and the development of reactions that proceed without harmful solvents or catalysts.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comepa.govnih.gov The uniform and rapid heating provided by microwave irradiation can enhance the rate of chemical reactions significantly. nih.gov

A notable application is the synthesis of 2-phenyl-substituted 1,3-benzodioxole derivatives. tandfonline.comtandfonline.com In this method, catechol reacts with various benzoic acid derivatives under microwave irradiation (350 W) for a short duration (30–120 seconds). tandfonline.com The reaction uses polyphosphoric acid, which serves as both a catalyst and a solvent, eliminating the need for additional toxic organic solvents. tandfonline.comtandfonline.com This protocol not only accelerates the synthesis but also simplifies the work-up procedure, providing an efficient and environmentally friendly alternative to traditional methods that often require long reaction times and hazardous solvents like benzene or toluene (B28343). tandfonline.com Yields for this microwave-assisted synthesis are generally high, ranging from 60% to 85%. tandfonline.com

The efficiency of this microwave-assisted protocol is demonstrated in the table below, which summarizes the reaction outcomes for various substituted benzoic acids with catechol.

| Benzoic Acid Derivative | Reaction Time (sec) | Yield (%) |

| Benzoic acid | 30 | 85 |

| 4-Methylbenzoic acid | 60 | 82 |

| 4-Methoxybenzoic acid | 90 | 78 |

| 4-Chlorobenzoic acid | 120 | 65 |

| 4-Nitrobenzoic acid | 120 | 60 |

| This interactive table is based on data from the microwave-assisted synthesis of 2-phenyl-1,3-benzodioxole derivatives. tandfonline.com |

Solvent and Catalyst-Free Reaction Conditions

The ideal "green" synthesis aims for solvent-free and catalyst-free conditions to minimize waste and potential environmental contamination. While completely catalyst-free reactions for benzodioxole synthesis are challenging, significant progress has been made in using recyclable and non-toxic catalysts.

The previously mentioned microwave-assisted synthesis using polyphosphoric acid is a step in this direction, as the acid itself acts as the reaction medium, obviating the need for other organic solvents. tandfonline.comtandfonline.com Another approach involves the use of heterogeneous catalysts, such as carbon-based solid acids. google.com These catalysts offer high catalytic activity for the reaction between catechol and aldehydes or ketones, with conversion rates reported to be above 80% and selectivity greater than 95%. google.com A key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture and their potential for recycling, which aligns with green chemistry principles. mdpi.com

Furthermore, research into the hydrolysis of certain benzodioxole derivatives has been conducted using just sodium hydroxide (B78521) (NaOH) without the need for complex catalytic systems, showcasing simpler, more environmentally benign transformations. nih.gov

Electrochemical Synthesis and Functionalization of Benzodioxoles

Electrochemical synthesis offers a unique and sustainable approach to organic reactions, using electric current to drive oxidation and reduction processes. rsc.orgnih.gov This method often proceeds under mild conditions, avoids the use of stoichiometric chemical oxidants or reductants, and can provide access to reactive intermediates that are difficult to generate through conventional means. rsc.orgwustl.edu

In the context of related heterocyclic systems, electrochemistry has been used to synthesize 2-arylbenzoxazoles directly from the electrochemical oxidation of catechols in the presence of benzylamines. rsc.org This process operates under mild, green conditions and avoids the need for a catalyst, proceeding through an electrochemically generated benzoquinone intermediate. rsc.org

More directly related to the benzodioxole core, an electrochemical method has been developed for the synthesis of fluorinated orthoesters from 1,3-benzodioxole precursors. nih.gov This process involves the anodic oxidation of 1,3-benzodioxoles in the presence of fluorinated alcohols. The resulting fluorinated orthoesters exhibit significantly increased lipophilicity and remarkable stability against both acids and bases. nih.gov This enhanced stability opens avenues for subsequent chemical modifications or for direct use in medicinal and agrochemical applications. nih.gov The ability to electrochemically introduce fluorinated groups represents a powerful tool for tuning the physicochemical properties of the biologically important 1,3-benzodioxole motif. nih.gov

Derivatization and Functionalization of 5 Amino 6 Fluoro 1,3 Benzodioxole

Chemical Transformations at the Amino Functionality

The primary amine group in 5-Amino-6-fluoro-1,3-benzodioxole is a key handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of novel heterocyclic systems.

Amide and Urethane (B1682113) Formation

The reaction of the amino group to form amide and urethane linkages is a fundamental strategy for derivatization. Amide bonds are typically formed by reacting the amine with carboxylic acids, acyl chlorides, or acid anhydrides. A variety of coupling reagents can be employed to facilitate the reaction between the amine and a carboxylic acid, such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) or propylphosphonic anhydride (B1165640) (T3P®). organic-chemistry.org For instance, amino-acyl derivatives of 1,3-benzodioxole (B145889) have been synthesized from safrole, a related natural product, by coupling with amino acids. researchgate.net This involves the in situ generation of an active ester from a (6-nitro-benzo researchgate.netgoogle.comdioxole-5-yl)acetic acid intermediate, which then reacts with the amino group of the amino acid. researchgate.net Similarly, pyrazole (B372694) carboxylic acid amides have been synthesized from 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) by reaction with pyrazole-3-carbonyl chlorides, demonstrating the broad applicability of this reaction type. nih.gov

Urethane formation involves the reaction of the amino group with chloroformates or isocyanates. These reactions provide access to carbamate-linked structures, which are common motifs in pharmaceuticals and agrochemicals.

A practical example of amide formation is the synthesis of 5-(((1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl)carbonyl)amino)-1-((2R)-2,3-dihydroxypropyl)-6-fluoro-α,α-dimethyl-1H-indole-2-acetic acid. nih.govncats.io This complex molecule contains an amide bond formed from a derivative of 2,2-difluoro-1,3-benzodioxole (B44384), highlighting the utility of this chemistry in constructing bioactive compounds. nih.govncats.io

Table 1: Examples of Amide and Urethane Formation Reagents

| Reagent Type | Specific Example | Resulting Linkage |

| Acyl Chloride | Pyrazole-3-carbonyl chloride | Amide |

| Carboxylic Acid + Coupling Agent | Carboxylic Acid + COMU | Amide |

| Chloroformate | Ethyl chloroformate | Urethane |

| Isocyanate | Phenyl isocyanate | Urea (B33335) (a urethane derivative) |

Cyclization Reactions Leading to Novel Heterocyclic Systems

The amino group of 5-Amino-6-fluoro-1,3-benzodioxole can participate in cyclization reactions to form a variety of heterocyclic systems. These reactions are often multicomponent processes where the amine acts as a key nucleophile. For example, aminoazoles can be used in diversity-oriented synthesis to produce a wide range of fused heterocycles. frontiersin.org In one such strategy, 3-amino-1,2,4-triazole reacts with ketones in a multicomponent reaction to form angular-structured heterocycles. frontiersin.org

Another common approach is the synthesis of benzimidazoles through the condensation of o-phenylenediamines with aldehydes. nih.gov While 5-Amino-6-fluoro-1,3-benzodioxole is not an o-phenylenediamine (B120857), this highlights a general strategy for forming five-membered nitrogen-containing heterocycles from aromatic amines. The synthesis of 1,2-disubstituted benzimidazoles can be achieved by reacting o-phenylenediamine with two equivalents of an aldehyde in the presence of a catalytic amount of phosphoric acid. nih.gov

The synthesis of 1,3-benzodioxole derivatives containing a 1,2,3-triazole ring has been achieved via a Huisgen 1,3-dipolar cycloaddition reaction. nih.gov This specific example involves the reaction of a 5-(azidomethyl)-6-bromobenzo[d] researchgate.netgoogle.comdioxole with phenylacetylene (B144264) in the presence of a copper catalyst. nih.gov While this does not directly involve the amino group of the title compound, it demonstrates a powerful method for introducing heterocyclic moieties onto the benzodioxole scaffold.

Enantioselective Derivatization Strategies

Enantioselective derivatization of the amino group is crucial for the synthesis of chiral molecules with specific biological activities. This can be achieved through the use of chiral derivatizing agents or by employing enzymatic methods.

Chiral derivatizing agents, such as chiral carbonate reagents, can be used to determine the absolute configuration of free amino acids by NMR spectroscopy. nih.gov These reagents react with the amino group to form diastereomeric carbamates, which can be distinguished by their NMR spectra. nih.gov While this method is primarily for analytical purposes, the underlying principle of using chiral reagents to induce diastereoselectivity can be applied to synthetic transformations.

Enzymatic kinetic resolution is another powerful tool for the enantioselective acylation of amines. Lipases, in combination with an acyl donor like ethyl acetate (B1210297), can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the two enantiomers. organic-chemistry.org This method has been successfully applied to the resolution of various primary amines. organic-chemistry.org

Modifications of the Fluorine Moiety and Benzodioxole Ring System

The fluorine atom and the benzodioxole ring of 5-Amino-6-fluoro-1,3-benzodioxole also present opportunities for functionalization, although these transformations can be more challenging than those involving the amino group.

Studies on C-F Bond Activation and Cleavage

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation and cleavage a significant challenge. However, the development of methods for C-F bond functionalization is an active area of research. nih.gov Nucleophilic aromatic substitution (SNAr) is a common reaction for replacing fluorine on an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. nih.gov In polyfluorinated benzenes, the fluorine atoms render the ring electron-deficient and thus susceptible to attack by nucleophiles. nih.gov

Gem-Difunctionalization Reactions of 1,3-Benzodioxoles

The methylene (B1212753) bridge of the 1,3-benzodioxole ring can be functionalized to introduce two new substituents at the 2-position. A key transformation in this regard is the synthesis of 2,2-difluoro-1,3-benzodioxole. This is typically achieved through a halogen exchange reaction, where 2,2-dichloro-1,3-benzodioxole (B1313652) is treated with a fluorinating agent. google.comchemicalbook.comgoogleapis.com

The synthesis of 2,2-dichloro-1,3-benzodioxole can be accomplished by reacting 1,3-benzodioxole with chlorine in the presence of a radical initiator. google.com The subsequent fluorination to give 2,2-difluoro-1,3-benzodioxole can be carried out using potassium fluoride (B91410) in the presence of a catalyst such as potassium hydrogen fluoride. google.comgoogleapis.com This reaction can also be performed using liquid hydrogen fluoride. googleapis.com The resulting 2,2-difluoro-1,3-benzodioxole is a valuable intermediate for the synthesis of agrochemicals and pharmaceuticals. google.comchemicalbook.comgoogleapis.com

The synthesis of other 2,2-disubstituted 1,3-benzodioxoles can be achieved by reacting catechol with ketones in the presence of a catalyst such as montmorillonite (B579905) KSF or K-10 clay. researchgate.net

Orthoester Formation via Electrochemical Methods

The formation of orthoesters at the C-2 position of the 1,3-benzodioxole ring represents a significant transformation, converting the methylene bridge into a more complex functional group. Electrochemical methods have emerged as a scalable and environmentally benign approach for synthesizing highly fluorinated orthoesters from 1,3-benzodioxole derivatives. Current time information in Bangalore, IN.acs.org This process avoids the use of harsh chemical oxidants, relying instead on electrons to drive the transformation. acs.org

The general methodology involves the electrolysis of a 1,3-benzodioxole substrate in the presence of a fluorinated alcohol, which acts as both the solvent and the nucleophile. Current time information in Bangalore, IN. Boron-doped diamond (BDD) electrodes are often employed due to their high anodic stability. Current time information in Bangalore, IN. The reaction proceeds via an anodic oxidation of the 1,3-benzodioxole, leading to the formation of a cationic intermediate at the C-2 position, which is then trapped by the fluorinated alcohol. Repeated oxidation and alcohol addition steps result in the formation of the orthoester.

Research on various substituted 1,3-benzodioxoles has shown that the electronic nature of the substituents on the aromatic ring significantly influences the reaction yield. Current time information in Bangalore, IN. Substrates with electron-withdrawing groups, such as halogens or nitriles, can be converted to the corresponding orthoesters, although in some cases with lower yields compared to substrates with electron-donating groups. Current time information in Bangalore, IN. Conversely, electron-releasing groups like alkyl and methoxy (B1213986) groups are well-tolerated. Current time information in Bangalore, IN.

Table 1: General Conditions for Electrochemical Orthoester Formation from 1,3-Benzodioxoles

| Parameter | Condition | Reference |

| Electrodes | Boron-Doped Diamond (BDD) | Current time information in Bangalore, IN. |

| Solvent/Nucleophile | Fluorinated Alcohol (e.g., HFIP, TFE) | Current time information in Bangalore, IN. |

| Supporting Electrolyte | Varies (e.g., DIPEA, DBU) | Current time information in Bangalore, IN. |

| Current Density | Typically in the range of 5-10 mA/cm² | Current time information in Bangalore, IN. |

| Charge Passed | ~3.0 F/mol | Current time information in Bangalore, IN. |

| Cell Type | Undivided Cell | Current time information in Bangalore, IN. |

HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol; TFE: 2,2,2-Trifluoroethanol; DIPEA: N,N-Diisopropylethylamine; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene.

The resulting fluorinated orthoesters derived from the 5-amino-6-fluoro-1,3-benzodioxole scaffold would be expected to exhibit high lipophilicity and potentially enhanced stability towards acidic and basic conditions, making them interesting candidates for applications in medicinal and agrochemical research. Current time information in Bangalore, IN.wikipedia.org

Development of 5-Amino-6-fluoro-1,3-benzodioxole Analogues as Chiral Derivatizing Agents

Chiral derivatizing agents (CDAs) are essential tools in analytical chemistry for the determination of enantiomeric purity. google.com These agents are enantiomerically pure compounds that react with a mixture of enantiomers to form a mixture of diastereomers. google.com Since diastereomers possess different physical properties, they can be separated and quantified using standard chromatographic (e.g., HPLC) or spectroscopic (e.g., NMR) techniques. google.com The development of novel CDAs is a continuous area of research, driven by the need for agents with high reactivity, that produce easily separable diastereomers, and are suitable for a wide range of analytes.

The structure of 5-Amino-6-fluoro-1,3-benzodioxole provides a promising starting point for the design of new chiral derivatizing agents. The primary amino group is a key reactive handle that can be readily converted into a variety of functionalities capable of reacting with chiral analytes such as alcohols, carboxylic acids, or other amines. nih.gov The presence of the fluorine atom can be advantageous, as the ¹⁹F nucleus provides a sensitive probe for NMR analysis, potentially leading to large chemical shift differences between the resulting diastereomers. wikipedia.org

A general strategy for developing a chiral derivatizing agent from an analogue of 5-Amino-6-fluoro-1,3-benzodioxole would involve the following steps:

Introduction of a Chiral Center: A chiral moiety would need to be introduced into the molecule. This could be achieved by reacting the amino group with a chiral reagent. For example, acylation with a chiral carboxylic acid chloride (e.g., Mosher's acid chloride) or reaction with a chiral isocyanate would introduce a stable chiral center.

Activation of the Derivatizing Functionality: The newly formed chiral molecule would then need to be functionalized to create a reactive group that can readily react with the target analyte. For instance, if the goal is to derivatize a chiral alcohol, the benzodioxole analogue could be converted into a chiral isocyanate or a chiral activated carboxylic acid.

Evaluation of Derivatization and Separation: The efficacy of the new CDA would be tested by reacting it with a racemic mixture of a known chiral analyte. The resulting diastereomers would be analyzed by HPLC or NMR to assess the degree of separation of their signals.

Table 2: Potential Analogues of 5-Amino-6-fluoro-1,3-benzodioxole for Development as Chiral Derivatizing Agents

| Potential CDA Analogue Structure | Target Analyte Class | Rationale |

| Chiral isocyanate derived from 5-Amino-6-fluoro-1,3-benzodioxole | Alcohols, Amines | The isocyanate group reacts readily with hydroxyl and amino groups to form stable urethane and urea linkages, respectively. The fluorine atom would serve as a sensitive NMR probe. |

| Chiral carboxylic acid derived from the amino group | Alcohols, Amines | The amino group could be used to introduce a chiral side chain containing a carboxylic acid. This acid could then be activated (e.g., as an acid chloride) to react with chiral alcohols or amines, forming diastereomeric esters or amides. |

| Formation of a chiral amide with a pendant reactive group | Various | The amino group could be acylated with a chiral reagent that also contains a second reactive functional group. This second group would then be used to attach to the analyte. This modular approach allows for greater flexibility in the design of the CDA. |

The development of chiral derivatizing agents from analogues of 5-Amino-6-fluoro-1,3-benzodioxole is a promising area for future research. The unique combination of the reactive amino group, the fluorine atom for enhanced spectroscopic analysis, and the rigid benzodioxole scaffold provides a solid foundation for the design of novel and effective CDAs.

Theoretical and Computational Investigations of 5 Amino 6 Fluoro 1,3 Benzodioxole and Its Analogs

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and reactivity of organic molecules. For 5-Amino-6-fluoro-1,3-benzodioxole, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311+G(d,p), would be instrumental in optimizing the molecular geometry and understanding the influence of the substituents on the benzodioxole framework.

Molecular Electrostatic Potential (MEP) mapping, derived from DFT calculations, can visualize the electronic distribution and predict sites susceptible to electrophilic and nucleophilic attack. mdpi.com In a molecule like 5-Amino-6-fluoro-1,3-benzodioxole, the MEP would likely show a negative potential around the fluorine and oxygen atoms, indicating regions of high electron density, while the area around the amino group's hydrogens would exhibit a positive potential.

Quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for assessing the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For substituted benzoxadiazoles, a related class of compounds, time-dependent DFT (TD-DFT) has been used to study their photophysical properties, which are heavily influenced by the electronic nature of substituents. nih.gov

Table 1: Calculated Quantum Chemical Descriptors for a Hypothetical Benzodioxole Analog

| Descriptor | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -850 Hartree |

Note: These values are hypothetical and serve as an illustrative example of data obtained from DFT calculations.

Vibrational Spectral Analysis (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule's structure. When coupled with DFT calculations, it becomes a powerful method for structural elucidation. nih.gov The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set deficiencies, can be compared with experimental spectra to confirm the molecular structure. theaic.org

For 5-Amino-6-fluoro-1,3-benzodioxole, characteristic vibrational modes would include:

N-H stretching vibrations of the amino group, typically appearing in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.

C-F stretching vibration , which is typically strong and found in the 1000-1400 cm⁻¹ region.

Asymmetric and symmetric stretching of the O-C-O group in the dioxole ring.

Ring breathing modes of the substituted benzene (B151609) ring.

A study on 2-amino-5-chloropyridine (B124133) demonstrated the utility of DFT in assigning vibrational modes, where calculated frequencies showed good agreement with experimental data. researchgate.net Similarly, for a substituted benzodioxole derivative, DFT calculations were crucial in the detailed interpretation of its vibrational spectra.

Table 2: Hypothetical Vibrational Frequencies and Assignments for 5-Amino-6-fluoro-1,3-benzodioxole

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H Asymmetric Stretch | 3480 | 3475 | ν(N-H) |

| N-H Symmetric Stretch | 3390 | 3385 | ν(N-H) |

| Aromatic C-H Stretch | 3080 | 3075 | ν(C-H) |

| C=C Aromatic Stretch | 1620 | 1615 | ν(C=C) |

| N-H Scissoring | 1590 | 1585 | δ(N-H) |

| C-F Stretch | 1250 | 1245 | ν(C-F) |

| O-C-O Asymmetric Stretch | 1080 | 1075 | νas(O-C-O) |

Note: These are illustrative values. Actual frequencies would be determined from specific DFT calculations and experimental measurements.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are invaluable for exploring potential reaction pathways and elucidating reaction mechanisms. For 5-Amino-6-fluoro-1,3-benzodioxole, a key reaction of interest would be nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing fluorine atom can activate the ring towards nucleophilic attack, while the amino group can direct the substitution pattern.

The mechanism of nucleophilic substitution can be either a two-step process (SNAr) involving a Meisenheimer complex intermediate or a concerted process. libretexts.org Computational studies can map the potential energy surface of the reaction, identifying transition states and intermediates. libretexts.org The activation energies for different pathways can be calculated to predict the most likely mechanism.

For instance, the reaction with a nucleophile like hydroxide (B78521) or an amine could be modeled. youtube.com The calculations would help determine whether the fluorine atom or another group is the preferred leaving group and how the amino group influences the regioselectivity of the reaction. While the carbon-fluorine bond is strong, in the context of SNAr, its high polarity can facilitate the initial nucleophilic attack. chemguide.co.uk

Conformational Analysis and Stereochemical Considerations

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its interactions with biological targets. For 5-Amino-6-fluoro-1,3-benzodioxole, the primary conformational flexibility would involve the rotation of the amino group and the puckering of the dioxole ring.

Computational methods, such as relaxed potential energy surface scans, can be employed to identify stable conformers and the energy barriers between them. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational predictions of chemical shifts, is a powerful technique for conformational analysis in solution. researchgate.netnsf.gov The analysis of fluorinated agrochemicals has shown that the orientation of fluorine substituents can significantly affect molecular polarity and, consequently, physicochemical properties. nih.gov The interplay between the amino and fluoro groups in 5-Amino-6-fluoro-1,3-benzodioxole would likely result in a preferred conformation that balances these intramolecular forces.

Applications in Advanced Organic Synthesis and Material Science

5-Amino-6-fluoro-1,3-benzodioxole as a Versatile Scaffold for Complex Molecule Construction

The chemical architecture of 5-Amino-6-fluoro-1,3-benzodioxole makes it an ideal starting material for the synthesis of more intricate molecular structures. The amino group provides a reactive site for a wide range of chemical transformations, including diazotization, acylation, and alkylation, allowing for the introduction of various functional groups. The fluorine atom, on the other hand, can influence the electronic properties and metabolic stability of the final compounds, a desirable trait in medicinal chemistry and agrochemical development. researchgate.net

Researchers have utilized this scaffold in the development of novel compounds. For instance, the related compound 4-amino-2,2-difluorobenzo-1,3-dioxole undergoes diazotization followed by reaction with acrylonitrile (B1666552) to produce intermediates for valuable agents in controlling microorganisms. google.com Furthermore, a transition-metal-free method has been developed to construct 5-amino-1,2,3-triazoles, showcasing the utility of amino-functionalized compounds in creating diverse molecular frameworks. rsc.org

Design and Synthesis of Fluorinated Heterocycles Incorporating the Benzodioxole Moiety

The incorporation of fluorine atoms into heterocyclic compounds is a well-established strategy in drug discovery to enhance properties such as metabolic stability and binding affinity. nih.gov The 5-Amino-6-fluoro-1,3-benzodioxole scaffold serves as a valuable precursor for the synthesis of a variety of fluorinated heterocycles. The presence of both an amino group and a fluorine atom allows for diverse cyclization strategies to form new heterocyclic rings fused to or substituted on the benzodioxole core.

For example, syntheses of complex quinolone derivatives have been achieved starting from fluorinated benzoylacetates, demonstrating the utility of fluorinated aromatics in building elaborate heterocyclic systems. nih.gov The development of methods for creating 3,5-bis(fluoroalkyl)pyrazoles also highlights the importance of fluorinated building blocks in accessing novel heterocyclic structures. nih.gov

Role as Strategic Intermediates for Agrochemical Development

The 1,3-benzodioxole (B145889) moiety is present in numerous bioactive compounds, including some pesticides. wikipedia.org The introduction of a fluorine atom and an amino group, as in 5-Amino-6-fluoro-1,3-benzodioxole, can lead to the development of new agrochemicals with improved efficacy and selectivity. The fluorine atom can enhance the metabolic stability of the compound in the environment and in target organisms, while the amino group provides a handle for further chemical modification to optimize biological activity. researchgate.net

Structure-Activity Relationship (SAR) Methodologies in Benzodioxole-Based Compounds

Structure-activity relationship (SAR) studies are fundamental to the process of drug and agrochemical discovery. These studies aim to understand how the chemical structure of a compound relates to its biological activity. researchgate.net For benzodioxole-based compounds, SAR studies focus on how different substituents on the aromatic ring and the dioxole ring affect their interaction with biological targets.

Key aspects of SAR for benzodioxole derivatives include:

The position and nature of substituents: The placement of groups like halogens, alkyl, and alkoxy groups can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity. For instance, in a study of benzodioxole derivatives as COX inhibitors, compounds with halogen substituents on an attached phenyl ring showed varied activity against COX-1 and COX-2 enzymes. nih.gov

The role of the benzodioxole core: This moiety can be considered a "pharmacophore," a key structural feature responsible for the compound's biological activity. researchgate.net

In the context of 5-Amino-6-fluoro-1,3-benzodioxole, the fluorine atom can significantly impact the compound's pKa, lipophilicity, and ability to form hydrogen bonds, all of which are crucial for its biological activity. nih.gov

Table of SAR Observations in Benzodioxole Derivatives

| Compound/Modification | Observation | Reference |

| Benzodioxole acetate (B1210297) with halogens | Showed better activity against COX-1 and COX-2 than the non-halogenated version. | nih.gov |

| Acetic acid benzodioxole without halogen | Showed stronger inhibition of COX-1 and COX-2 than the acetate version. | nih.gov |

| Substitution on the phenyl ring of benzodiazepines | Substitution at the ortho position of the C5 phenyl ring can increase potency. | youtube.com |

| Substitution at C7 of benzodiazepines | Substitution with an electron-attracting group is crucial for activity. | youtube.com |

Environmental and Biotransformation Studies of Fluorinated Benzodioxoles

Microbial Defluorination Pathways of Related Fluorinated Benzodioxoles

The biodegradation of fluorinated organic compounds is a significant area of research due to their widespread use and persistence in the environment. nih.govnumberanalytics.com The strength of the carbon-fluorine bond often makes these compounds resistant to degradation. nih.govnih.gov However, certain microorganisms have demonstrated the ability to defluorinate such complex molecules.

A notable study on the biodegradation of a related compound, 2,2-difluoro-1,3-benzodioxole (B44384) (DFBD), by the bacterium Pseudomonas putida F1, revealed an unexpected and rapid defluorination mechanism. nih.govasm.org This bacterium, when grown on toluene (B28343), was able to catalyze the defluorination of DFBD at a rate significantly higher than previously reported for other multiply fluorinated compounds. nih.govasm.org

The proposed pathway for DFBD degradation by P. putida F1 involves the following key steps:

Oxidation: The process is initiated by toluene dioxygenase, which oxidizes DFBD to DFBD-4,5-dihydrodiol. nih.govasm.org

Dehydrogenation: The resulting dihydrodiol can be further oxidized to 4,5-dihydroxy-DFBD by dihydrodiol dehydrogenase. nih.govasm.org

Decomposition and Defluorination: The major pathway for defluorination involves the decomposition of DFBD-4,5-dihydrodiol, leading to the release of fluoride (B91410) ions and the formation of 1,2,3-trihydroxybenzene (pyrogallol). nih.govasm.org This decomposition is responsible for the dark coloration observed in the medium. nih.govasm.org

It is important to note that this pathway was elucidated for DFBD and may not be directly applicable to 5-Amino-6-fluoro-1,3-benzodioxole due to differences in their chemical structures, specifically the presence and position of the amino and fluoro substituents on the benzene (B151609) ring.

Enzymatic Mechanisms Involved in Biotransformation Processes

The key enzyme identified in the biotransformation of DFBD is toluene dioxygenase , a type of Rieske dioxygenase. nih.govasm.orgresearchgate.net This enzyme is responsible for the initial oxidative attack on the aromatic ring of the benzodioxole structure. The broad substrate specificity of some catabolic enzymes, like toluene dioxygenase, allows them to act on a range of synthetic compounds, including organofluorines. nih.gov

The defluorination of DFBD by P. putida F1 was found to be dependent on the presence of toluene dioxygenase. nih.govasm.org Recombinant Escherichia coli cells expressing this enzyme were also capable of oxidizing DFBD. nih.govasm.org The prevalence of genes encoding enzymes with high similarity to toluene dioxygenase in other bacteria suggests that this mechanism of defluorination for DFBD-containing compounds may be more widespread in the environment. nih.govasm.org

The biotransformation of organofluorine compounds can also be approached through chemo-enzymatic strategies. This involves using enzymes, such as cytochrome P450, to introduce hydroxyl groups at specific positions on a molecule, which can then be chemically converted to fluorine. caltech.edu While this is a synthetic application, it underscores the potential of enzymes to interact with and modify fluorinated molecules.

General Environmental Fate and Degradation Considerations in Organofluorine Chemistry

The environmental fate of organofluorine compounds is a subject of significant concern due to their persistence and potential for bioaccumulation. numberanalytics.comwikipedia.org The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high stability and recalcitrance of many fluorinated substances. nih.govsocietechimiquedefrance.fr

Several factors influence the degradation and transformation of fluorinated compounds in the environment:

Persistence: Many fluorinated compounds are known to persist in soil, water, and air, leading to long-term environmental contamination. numberanalytics.com

Degradation Pathways: Degradation can occur through various mechanisms, including microbial degradation, hydrolysis, and photolysis (degradation by light). numberanalytics.com

Structural Influence: The degree and position of fluorine substitution on a molecule can significantly affect its susceptibility to microbial attack. acs.org For instance, lightly fluorinated molecules are generally expected to break down more readily in the environment compared to highly fluorinated ones. societechimiquedefrance.fr The presence of other functional groups, such as the amino group in 5-Amino-6-fluoro-1,3-benzodioxole, could also influence its environmental behavior and biodegradability.

Bioaccumulation: Some organofluorine compounds can accumulate in living organisms, posing potential risks to wildlife and human health. wikipedia.orgsocietechimiquedefrance.fr

Given the lack of specific data for 5-Amino-6-fluoro-1,3-benzodioxole, its environmental fate can only be inferred from the general principles of organofluorine chemistry and studies on related compounds. Its persistence and potential for biodegradation would depend on the interplay between the stabilizing effect of the fluorine atom and the potential sites of microbial attack on the molecule.

Future Research Directions and Emerging Trends

Innovations in Targeted Synthesis of Highly Functionalized Benzodioxoles

The synthesis of complex benzodioxole derivatives is an area of continuous innovation. Researchers are moving beyond traditional methods to develop more precise and efficient synthetic pathways. Future efforts will likely focus on creating novel hybrid derivatives of benzodioxole-propanamide, which are hypothesized to have enhanced efficacy in modulating biological targets like AMPA receptors. acs.org The strategic combination of different molecular scaffolds aims to produce synergistic effects, potentially leading to improved therapeutic outcomes. acs.org

Recent studies have demonstrated the successful synthesis of benzodioxole derivatives through multi-step protocols that yield reproducible results. researchgate.net For instance, the synthesis of N-(benzo[d] researchgate.netCurrent time information in Bangalore, IN.dioxol-5-yl)-2-(one-benzylthio) acetamides has been achieved in three-step reactions with high yields, highlighting the potential for scalable production for agricultural applications. nih.gov The development of one-pot processes, such as the reaction of 4-metallo-2,2-difluorobenzodioxole with unsaturated nitriles and sulfonylmethyl isocyanides, represents another frontier for efficient synthesis. google.com

Furthermore, research is emphasizing the importance of specific structural features on bioactivity. For example, the presence of methoxy (B1213986) groups and extended linkers has been shown to enhance the efficacy of certain benzodioxole derivatives. acs.org The introduction of halogen atoms, like chlorine, in combination with methoxy groups has also been found to improve the effectiveness of these compounds. acs.org These findings will guide the targeted design of future synthesis strategies to create highly functionalized benzodioxoles with tailored properties.

Advanced Spectroscopic and Analytical Characterization Techniques for Novel Derivatives

The comprehensive characterization of novel benzodioxole derivatives is crucial for understanding their structure and purity. Advanced analytical techniques are central to this endeavor. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, are routinely used to identify and confirm the structure of newly synthesized compounds. nih.govresearchgate.net For instance, the 1H NMR spectra of benzodioxole-propanamide derivatives show characteristic peaks for the N–H amide proton, aromatic region signals, and a singlet peak for the methylene (B1212753) of the benzodioxole ring. acs.org

In addition to standard methods, innovative techniques are being employed for more detailed structural elucidation. MicroElectron Diffraction (MicroED) is an emerging tool that provides valuable structural insights, as demonstrated in the characterization of benzodioxol carboxamide derivatives. researchgate.netmdpi.com For stereochemically complex molecules, such as spirooxindole pyrrolidinyl derivatives containing a benzodioxole moiety, single-crystal X-ray diffraction is invaluable for validating the stereochemistry of the products. rsc.org The use of Fourier-transform infrared spectroscopy (FTIR) further complements the characterization process. researchgate.net The continued application and development of these advanced analytical techniques will be essential for the unambiguous characterization of the next generation of complex benzodioxole derivatives.

Computational Design and Prediction of Novel Benzodioxole-Based Molecules

Computational chemistry is becoming an indispensable tool in the rational design and discovery of new benzodioxole-based molecules. github.io Computer-aided drug design approaches are being used to screen chemical libraries and identify lead compounds with desired biological activities. nih.gov This in silico approach significantly accelerates the discovery process by prioritizing molecules for synthesis and biological testing.

Molecular docking is a key computational technique used to predict the binding orientation of benzodioxole derivatives within the active sites of target proteins. researchgate.net This provides insights into the structure-activity relationships that govern their biological function. For example, docking studies have been used to understand the interaction of benzodioxole derivatives with targets like the AMPA receptor and to identify key structural features that enhance binding affinity. acs.orgresearchgate.net

Beyond static docking, molecular dynamics simulations are employed to evaluate the binding stability of these compounds with their target proteins. researchgate.net These simulations provide a dynamic picture of the interactions and can help refine the design of more potent and selective molecules. The integration of these computational methods allows for the de novo design of molecules, where researchers can interactively build and optimize virtual compounds before committing to their chemical synthesis. github.io This predictive power is crucial for developing novel benzodioxole derivatives for a wide range of applications, from pharmaceuticals to materials science. github.io

Further Development of Sustainable Synthetic Methodologies for Fluorinated Aromatic Compounds

The synthesis of fluorinated aromatic compounds, including 5-Amino-6-fluoro-1,3-benzodioxole, is an area where the principles of green chemistry are gaining significant traction. Researchers are actively developing more sustainable and environmentally friendly synthetic methods. eurekalert.org A key focus is the use of safer and more easily handled reagents. For example, diethylaminosulfur trifluoride (DAST) is being explored as a versatile reagent for fluorination reactions under mild, ambient conditions. acs.orgnih.gov

Innovations in synthetic protocols are also contributing to sustainability. The development of scalable, workup-free protocols for amide synthesis using DAST in dichloromethane (B109758) at room temperature represents a significant step forward. acs.org Another promising approach is the use of potassium fluoride (B91410) (KF) with highly reactive SHC5® to convert thiols or disulfides into sulfonyl fluorides, a process that yields only non-toxic salts as by-products. eurekalert.org

Flow chemistry is an emerging technology that offers a more sustainable alternative to traditional batch synthesis, enabling reactions with reactive intermediates like ketenes in a controlled manner. youtube.com Furthermore, the use of nucleophilic aromatic substitution (NAS) reactions with fluorinated linkers provides an efficient pathway to poly(fluorinated ether)-based polymers, which can improve the processability of other organic polymers. mdpi.com These advancements in synthetic methodology are crucial for the environmentally responsible production of fluorinated aromatic compounds and their derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.